Hydrogen Bond Acceptor Count and Lipophilicity Advantage vs. Unsubstituted HPMBP (CAS 4551-61-9)
The target compound possesses five hydrogen bond acceptor (HBA) atoms (two methoxy oxygens, two carbonyl oxygens, one pyrazolone ring nitrogen) versus only three HBA for the unsubstituted parent 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP, CAS 4551-61-9) . The Chiba et al. (1998) QSAR model for 4-acylpyrazolone MDR-modulating activity identified HBA strength and lipophilicity as the two dominant predictive parameters, yielding a cross-validated correlation coefficient r²cv = 0.92 [1]. The 3,4-dimethoxy substitution on the target compound increases both HBA count (+2 vs. HPMBP) and computed partition coefficient, placing it in a higher predicted activity quadrant within the validated QSAR model relative to HPMBP.
| Evidence Dimension | Hydrogen bond acceptor count and predicted MDR-modulating activity determinants |
|---|---|
| Target Compound Data | HBA count = 5; increased lipophilicity from 3,4-dimethoxy substitution |
| Comparator Or Baseline | HPMBP (1-phenyl-3-methyl-4-benzoyl-pyrazolone-5): HBA count = 3; lower lipophilicity |
| Quantified Difference | ΔHBA = +2 (67% increase); QSAR model r²cv = 0.92 for lipophilicity + HBA predicting MDR activity |
| Conditions | QSAR model derived from daunomycin efflux assay in MDR cancer cells; descriptors calculated from compound structures |
Why This Matters
For procurement decisions in MDR-reversal research, the target compound's elevated HBA count and lipophilicity position it in a higher predicted-activity region of the validated QSAR model compared to the unsubstituted HPMBP parent, justifying its selection over the simpler analog.
- [1] Chiba P, Holzer W, Landau M, Bechmann G, Lorenz K, Plagens B, Hitzler M, Richter E, Ecker G. Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. J Med Chem. 1998;41(21):4001-4011. doi:10.1021/jm980121y. View Source
